molecular formula C11H11NO3 B6237916 4-benzylmorpholine-2,6-dione CAS No. 67305-69-5

4-benzylmorpholine-2,6-dione

Cat. No. B6237916
CAS RN: 67305-69-5
M. Wt: 205.2
InChI Key:
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Description

4-Benzylmorpholine-2,6-dione, also known as 4-benzylpiperidine-2,6-dione, is an organic compound with a molecular formula of C10H13NO2. It is a white crystalline solid with a melting point of 127-128°C. 4-Benzylmorpholine-2,6-dione is a versatile organic building block used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds.

Scientific Research Applications

4-Benzylmorpholine-2,6-dione is a versatile organic building block used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is used in the synthesis of a range of drugs, including anticonvulsants, antihistamines, and anti-inflammatory agents. It has also been used in the synthesis of a range of other compounds, including pesticides, herbicides, and dyes.

Mechanism of Action

The exact mechanism of action of 4-benzylmorpholine-2,6-dione is not fully understood. However, it is believed to act as a pro-drug, meaning that it is metabolized in the body to produce a biologically active compound. This active compound is then thought to interact with specific receptors in the body, resulting in the desired pharmacological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzylmorpholine-2,6-dione are not fully understood. However, it is known to be metabolized in the body to produce a biologically active compound. This active compound is then thought to interact with specific receptors in the body, resulting in the desired pharmacological effect.

Advantages and Limitations for Lab Experiments

4-Benzylmorpholine-2,6-dione is a versatile organic building block, making it useful for a range of laboratory experiments. It is easy to synthesize and can be used to produce a variety of compounds. However, it is important to note that 4-benzylmorpholine-2,6-dione is a highly reactive compound, so it must be handled with caution and proper safety protocols must be followed when handling it.

Future Directions

Given its versatility as an organic building block, there are a number of potential future directions for 4-benzylmorpholine-2,6-dione. These include: further research into its mechanism of action and biochemical and physiological effects; research into its potential applications in the synthesis of pharmaceuticals and other organic compounds; research into its potential applications in the synthesis of pesticides, herbicides, and dyes; and research into its potential applications in the synthesis of materials for industrial and medical use.

Synthesis Methods

4-Benzylmorpholine-2,6-dione can be synthesized in a two-step process. The first step involves the reaction of 4-benzylmorpholine-2,6-dioneridine with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 4-benzylmorpholine-2,6-dioneridine-2,6-dione. The second step involves the reaction of 4-benzylmorpholine-2,6-dioneridine-2,6-dione with an alkyl halide, such as bromoethane, in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 4-benzylmorpholine-2,6-dione.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-benzylmorpholine-2,6-dione can be achieved through a multi-step process involving the reaction of benzylamine with maleic anhydride, followed by cyclization and oxidation.", "Starting Materials": [ "Benzylamine", "Maleic anhydride", "Sodium acetate", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Benzylamine is reacted with maleic anhydride in the presence of sodium acetate and acetic acid to form 4-benzylmorpholine-2,5-dione.", "Step 2: The resulting product from step 1 is then cyclized by heating with acetic anhydride to form 4-benzylmorpholine-2,6-dione.", "Step 3: The final step involves the oxidation of 4-benzylmorpholine-2,6-dione using hydrogen peroxide to yield the desired product, 4-benzylmorpholine-2,6-dione." ] }

CAS RN

67305-69-5

Product Name

4-benzylmorpholine-2,6-dione

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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